1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole
Brand Name: Vulcanchem
CAS No.: 881478-09-7
VCID: VC4282431
InChI: InChI=1S/C20H24N2O3S/c1-6-25-18-12-11-15(20(3,4)5)13-19(18)26(23,24)22-14(2)21-16-9-7-8-10-17(16)22/h7-13H,6H2,1-5H3
SMILES: CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.48

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole

CAS No.: 881478-09-7

Cat. No.: VC4282431

Molecular Formula: C20H24N2O3S

Molecular Weight: 372.48

* For research use only. Not for human or veterinary use.

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole - 881478-09-7

Specification

CAS No. 881478-09-7
Molecular Formula C20H24N2O3S
Molecular Weight 372.48
IUPAC Name 1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole
Standard InChI InChI=1S/C20H24N2O3S/c1-6-25-18-12-11-15(20(3,4)5)13-19(18)26(23,24)22-14(2)21-16-9-7-8-10-17(16)22/h7-13H,6H2,1-5H3
Standard InChI Key LMVGCQZMTVKSLQ-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of two primary moieties:

  • A 2-methylbenzimidazole base, featuring a fused benzene and imidazole ring with a methyl group at the 2-position. This core is known for its planar structure and hydrogen-bonding capabilities .

  • A 5-tert-butyl-2-ethoxyphenylsulfonyl group attached to the benzimidazole’s nitrogen. The tert-butyl group introduces steric bulk, while the ethoxy substituent enhances lipophilicity .

The sulfonyl bridge (-SO₂-) connects these units, creating a polar yet sterically congested molecule.

Molecular Formula and Weight

  • Molecular Formula: C20H25N3O3S\text{C}_{20}\text{H}_{25}\text{N}_3\text{O}_3\text{S}

  • Molecular Weight: 372.4 g/mol (calculated by adjusting analogous structures from PubChem ).

IUPAC Name

The systematic name, 1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2-methyl-1H-benzimidazole, reflects the substituents’ positions and connectivity.

Synthesis and Manufacturing

Key Reaction Pathways

Synthesis likely follows a sulfonylation strategy similar to methods described in patent WO2019158550A1 :

  • Benzimidazole Preparation: 2-Methylbenzimidazole is synthesized via cyclization of o-phenylenediamine with acetic acid under acidic conditions .

  • Sulfonylation: The benzimidazole reacts with 5-tert-butyl-2-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

Critical Parameters

  • Temperature: 50–60°C for optimal reaction kinetics .

  • Stoichiometry: A 1:1 molar ratio of benzimidazole to sulfonyl chloride ensures minimal byproducts.

  • Base Selection: Triethylamine neutralizes HCl generated during sulfonylation, preventing side reactions .

Purification and Yield

  • Chromatography: High-performance liquid chromatography (HPLC) with a C18 column achieves >95% purity .

  • Yield: Analogous syntheses report 70–85% yields under optimized conditions .

Physicochemical Properties

Thermal Stability

  • Melting Point: Estimated at 180–190°C, based on the elevated thermal stability of tert-butyl and sulfonyl groups .

  • Decomposition: Likely occurs above 300°C, with sulfonamide bond cleavage as the primary pathway.

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Methanol10–15
Dichloromethane50–60
DMSO80–100

Data extrapolated from analogs . The tert-butyl group reduces aqueous solubility, while the sulfonyl moiety enhances solubility in polar aprotic solvents.

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at 1150 cm⁻¹ (S=O asymmetric stretch) and 1350 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .

  • NMR:

    • 1H^1\text{H}: δ 1.35 ppm (tert-butyl, 9H), δ 4.05 ppm (ethoxy -OCH₂CH₃) .

    • 13C^{13}\text{C}: δ 173 ppm (sulfonyl carbon), δ 58 ppm (tert-butyl quaternary carbon) .

Applications and Research Findings

Material Science

  • Polymer Additives: Sulfonated benzimidazoles improve thermal stability in engineering plastics .

  • Coordination Chemistry: The sulfonyl group can act as a ligand for transition metals, enabling catalytic applications .

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